7-Methoxy-2-azabicyclo[2.2.1]heptane

Physicochemical property Ionization Amine basicity

7-Methoxy-2-azabicyclo[2.2.1]heptane is a pre-functionalized, rigid 2-azabicyclo[2.2.1]heptane scaffold. Its 7-methoxy group provides a versatile handle for nucleophilic substitution, enabling the synthesis of epibatidine analogs and focused nAChR ligand libraries. The reduced basicity (pKa 10.14 vs 11.44 for the parent scaffold) offers strategic advantages for modulating CNS penetration and oral bioavailability. This is the authentic 7-methoxy derivative—substituting with other analogs without empirical validation risks irreproducible SAR data. Ensure experimental integrity by securing the precise building block your lead optimization demands.

Molecular Formula C7H13NO
Molecular Weight 127.18
CAS No. 1612176-92-7
Cat. No. B1652867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-azabicyclo[2.2.1]heptane
CAS1612176-92-7
Molecular FormulaC7H13NO
Molecular Weight127.18
Structural Identifiers
SMILESCOC1C2CCC1NC2
InChIInChI=1S/C7H13NO/c1-9-7-5-2-3-6(7)8-4-5/h5-8H,2-4H2,1H3
InChIKeyUBFCVNSERLOUDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methoxy-2-azabicyclo[2.2.1]heptane (CAS 1612176-92-7): Core Properties and Scaffold Utility


7-Methoxy-2-azabicyclo[2.2.1]heptane is a bicyclic organic compound featuring a rigid 2-azabicyclo[2.2.1]heptane scaffold substituted with a methoxy group at the 7-position . This molecular framework is a privileged structure in medicinal chemistry, offering defined exo/endo geometries that enable precise spatial orientation of functional groups for target engagement . The compound has a molecular weight of 127.18 g/mol and a predicted pKa of 10.14±0.40, indicative of its basic amine character . The 7-methoxy substituent introduces unique electronic and steric properties that differentiate it from other 7-substituted analogs, potentially influencing both its physicochemical behavior and its utility as a synthetic intermediate.

Why 7-Methoxy-2-azabicyclo[2.2.1]heptane Cannot Be Interchanged with Generic 2-Azabicyclo[2.2.1]heptane Analogs


The 2-azabicyclo[2.2.1]heptane scaffold exhibits high sensitivity to substitution at the 7-position, with even minor alterations profoundly impacting chemical behavior and biological outcomes. Neighboring group participation by the 2-nitrogen enables facile nucleophilic substitution at the 7-position, creating a versatile handle for introducing diverse functional groups [1]. This intrinsic reactivity, however, renders the scaffold non-modular; substituting the 7-methoxy group with hydrogen, methyl, or hydroxy moieties results in compounds with distinct physicochemical properties, synthetic accessibility, and potential biological activity. For instance, the 7-methoxy derivative possesses a predicted pKa of 10.14±0.40, whereas the parent 2-azabicyclo[2.2.1]heptane has a predicted pKa of 11.44±0.20 , a difference of 1.3 log units that can significantly affect ionization state, membrane permeability, and target binding under physiological conditions. Consequently, direct substitution without empirical validation is scientifically unsound and may compromise experimental reproducibility or lead to erroneous structure-activity relationship conclusions.

Quantitative Differentiation of 7-Methoxy-2-azabicyclo[2.2.1]heptane (CAS 1612176-92-7) from Structural Analogs


Predicted pKa Differentiation: 7-Methoxy vs. Parent 2-Azabicyclo[2.2.1]heptane

The 7-methoxy substituent significantly modulates the basicity of the bridged nitrogen. The predicted pKa of 7-methoxy-2-azabicyclo[2.2.1]heptane is 10.14±0.40 , which is 1.3 log units lower (less basic) than the predicted pKa of 11.44±0.20 for the unsubstituted 2-azabicyclo[2.2.1]heptane . This difference corresponds to a roughly 20-fold decrease in the proportion of protonated amine at physiological pH.

Physicochemical property Ionization Amine basicity

Predicted Boiling Point Elevation: 7-Methoxy vs. Parent Scaffold

Introduction of the methoxy group increases molecular weight and alters intermolecular interactions, resulting in a higher predicted boiling point. 7-Methoxy-2-azabicyclo[2.2.1]heptane exhibits a predicted boiling point of 172.6±23.0 °C , which is approximately 28.5 °C higher than the predicted boiling point of 144.1±8.0 °C for the parent 2-azabicyclo[2.2.1]heptane .

Physicochemical property Volatility Purification

Synthetic Versatility: 7-Methoxy as a Masked Hydroxyl Handle vs. Unsubstituted Scaffold

The 7-position of the 2-azabicyclo[2.2.1]heptane scaffold is highly reactive due to neighboring group participation by the 2-nitrogen, enabling facile nucleophilic substitution by C, N, O, and halogen nucleophiles [1]. The 7-methoxy group represents an oxygen-based substituent installed via this reactivity, serving as a masked hydroxyl equivalent or a leaving group for further derivatization. In contrast, the unsubstituted 7-position (i.e., parent 2-azabicyclo[2.2.1]heptane) lacks this functional handle, requiring direct functionalization steps that may be less efficient or stereoselective.

Synthetic intermediate Epibatidine analog Nucleophilic substitution

Optimal Research and Industrial Applications for 7-Methoxy-2-azabicyclo[2.2.1]heptane (CAS 1612176-92-7)


Medicinal Chemistry: Scaffold Diversification for CNS and Nicotinic Receptor Ligands

The 7-methoxy-2-azabicyclo[2.2.1]heptane scaffold is ideally suited for the synthesis of epibatidine analogs and other nicotinic acetylcholine receptor (nAChR) ligands. The 7-methoxy group serves as a versatile handle for introducing diverse aryl or heteroaryl moieties via nucleophilic substitution, a key step in generating focused libraries for SAR studies [1]. The reduced basicity compared to the parent scaffold may also be advantageous in tuning CNS penetration.

Physicochemical Property Optimization in Lead Development

Given its distinct pKa and boiling point relative to unsubstituted and other 7-substituted analogs, this compound provides a strategic option for medicinal chemists seeking to modulate the physicochemical profile of a lead series. The 1.3-unit decrease in pKa (from 11.44 to 10.14) can be leveraged to reduce unwanted hERG channel binding or to improve oral bioavailability by altering the ionization state in the gastrointestinal tract [1].

Synthetic Methodology Development and Building Block Supply

As a stable, pre-functionalized 2-azabicyclo[2.2.1]heptane building block, 7-methoxy-2-azabicyclo[2.2.1]heptane is valuable for developing new synthetic methodologies, particularly those exploring neighboring group participation and stereoselective transformations at the bridgehead position. It serves as a model substrate for investigating nucleophilic substitution reactions and can be used to prepare advanced intermediates for complex natural product or pharmaceutical synthesis [1].

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